1-(4-Methoxyphenoxy)-2-propanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was achieved in four steps with an overall yield of 9% . The intermediates were also isolated and characterized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, 1-(4-(4-Methoxyphenoxy)phenyl)ethanone has a molecular formula of C15H14O3, an average mass of 242.270 Da, and a monoisotopic mass of 242.094299 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(4-Methoxyphenoxy)-2-propanol .Scientific Research Applications
Enantioselective Biodistribution Studies
1-(4-Methoxyphenoxy)-2-propanol, identified as TJ0711, is a novel antihypertensive agent. Its biodistribution has been studied enantioselectively, involving the quantification of each enantiomer in biological fluids and tissues. A liquid chromatography with tandem mass spectrometry method was developed for this purpose, demonstrating the compound's relevance in pharmacokinetics and tissue distribution studies (He et al., 2017).
Pyrolytic Cleavage in Lignin Model Compounds
This compound has been used in the study of pyrolytic cleavage of ether linkages in lignin model compounds. It aids in understanding the chemical processes involved in the conversion of lignin, a major component of biomass, into valuable chemicals and fuels (Watanabe, Kawamoto, & Saka, 2009).
In Vitro Metabolism Study
The compound's in vitro metabolism was investigated to understand its metabolic properties. This study is crucial for pharmacokinetic and toxicological evaluations, providing insights into its metabolic stability and interspecies differences in metabolism (Hu et al., 2015).
Pervaporation Studies
Research on pervaporation, a membrane separation process, utilized this compound in the study of water-dye, alcohol-dye, and water-alcohol mixtures. This research contributes to the development of efficient separation processes in chemical engineering (Orme et al., 2002).
Oxidation Studies
The oxidation of a compound structurally similar to this compound was studied, providing valuable information on the chemical reactivity and potential applications of such compounds in various industrial processes (Shi et al., 2009).
Cardiovascular Drug Development
The compound has been mentioned in the context of developing new cardiovascular drugs, highlighting its potential therapeutic applications. Studies like this are crucial for drug discovery and development (Zuev et al., 2003).
Synthesis of 1-Methoxy-2-propanol
It has been used in the catalytic synthesis of 1-methoxy-2-propanol, a solvent and intermediate in various industrial applications. This showcases its role in facilitating chemical reactions and product formation (Timofeeva et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with peroxisome proliferator-activated receptors (ppars), particularly ppar-α . PPAR-α is a transcription factor that controls hepatic lipid flux and improves plasma lipid profiles .
Mode of Action
It is suggested that it might involve electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that ppar-α modulators, like this compound, can regulate the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism .
Pharmacokinetics
Pemafibrate is orally administered and its dosage can be adjusted according to age and symptoms .
Result of Action
It is suggested that the compound might prevent the formation of long oxygen−monomer copolymer chains, therefore reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .
Action Environment
It is known that the presence of oxygen plays a crucial role in the inhibiting action of similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJZESAMSRBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444306 | |
Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-54-9 | |
Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.